
W-2429
描述
研究发现,它在抑制角叉菜胶诱导的浮肿和减少啤酒酵母诱导的大鼠发烧方面比乙酰水杨酸更有效 。这种化合物在各种药理学研究中显示出令人鼓舞的结果,使其成为科学研究的关注对象。
准备方法
W-2429 的合成涉及异恶唑并[3,2-b]喹唑啉-9-酮结构的形成。合成路线通常包括在特定反应条件下使适当的前体环化。例如,一种方法包括 2-氨基苯甲腈与羟胺反应形成异恶唑环,然后环化形成喹唑啉酮结构 。工业生产方法可能涉及优化这些合成路线,以确保高收率和纯度。
化学反应分析
W-2429 经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成相应的氧化物。
还原: 可以进行还原反应以修饰分子内的官能团。
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。从这些反应中形成的主要产物取决于所用试剂和具体条件。
科学研究应用
作用机制
W-2429 的作用机制涉及其与特定分子靶标和途径的相互作用。据信它通过抑制前列腺素的合成来发挥其镇痛作用,前列腺素是疼痛和炎症的介质。该化合物也可能与参与疼痛途径的其他分子靶标相互作用,尽管确切的机制仍在研究中 .
相似化合物的比较
W-2429 与异恶唑并[3,2-b]喹唑啉-9-酮家族中的其他化合物类似,例如其 2- 和 3-甲基同系物。这些化合物具有相似的化学结构和药理特性。研究发现,this compound 在某些药理学测试中比其类似物更有效,例如抑制角叉菜胶诱导的浮肿和减少啤酒酵母诱导的发烧 。这使得 this compound 成为科学研究中独特而宝贵的化合物。
生物活性
W-2429, scientifically known as 2,3-dihydro-9H-isoxazolo[3,2-b]quinazolin-9-one, is a compound that has garnered attention for its significant biological activities, particularly in the realms of anti-inflammatory and analgesic effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including case studies and relevant data.
Anti-inflammatory Properties
This compound has demonstrated considerable efficacy in reducing inflammation. In a comparative study, it was found to be more effective than acetylsalicylic acid (aspirin) in inhibiting carrageenan-induced edema in rats. The compound exhibited a notable reduction in edema, showcasing its potential as a therapeutic agent for inflammatory conditions .
Analgesic Effects
In addition to its anti-inflammatory properties, this compound has been shown to possess analgesic effects that surpass those of propoxyphene hydrochloride when evaluated through the Randall-Selitto test. This suggests that this compound could be a potent alternative for pain management in clinical settings .
Antipyretic Activity
This compound also displays antipyretic activity, effectively reducing fever induced by brewer's yeast in experimental models. This multifaceted biological activity positions this compound as a promising candidate for further research and potential clinical applications .
Summary of Biological Activities
The following table summarizes the key biological activities of this compound based on available research:
Activity | Comparison | Effectiveness |
---|---|---|
Anti-inflammatory | More effective than acetylsalicylic acid | Significant reduction in carrageenan-induced edema |
Analgesic | More potent than propoxyphene hydrochloride | High analgesic efficacy in Randall-Selitto test |
Antipyretic | Effective against brewer's yeast-induced fever | Notable reduction in fever symptoms |
Case Study 1: Efficacy in Inflammation Models
A study conducted on the anti-inflammatory effects of this compound involved administering varying doses to rats subjected to carrageenan-induced edema. The results indicated a dose-dependent response, with higher doses leading to greater reductions in edema. The findings underscore the compound's potential utility in treating inflammatory diseases.
Case Study 2: Pain Management Assessment
Another pivotal study assessed the analgesic properties of this compound through the Randall-Selitto test. Rats treated with this compound exhibited significantly reduced pain responses compared to control groups. This study highlights the compound's potential as an effective analgesic agent.
属性
IUPAC Name |
2,3-dihydro-[1,2]oxazolo[3,2-b]quinazolin-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10-7-3-1-2-4-8(7)11-9-5-6-14-12(9)10/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIKRYZUZNUZFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CON2C1=NC3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00191240 | |
Record name | 2,3-Dihydro-9H-isoxazolo(3,2-b)quinazolin-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00191240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37795-69-0 | |
Record name | 2,3-Dihydro-9H-isoxazolo(3,2-b)quinazolin-9-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037795690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | W-2429 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294836 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dihydro-9H-isoxazolo(3,2-b)quinazolin-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00191240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | W-2429 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6152QM1944 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。